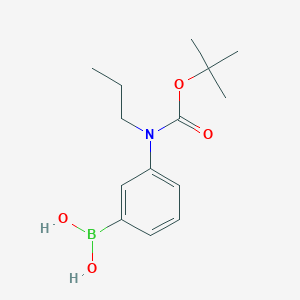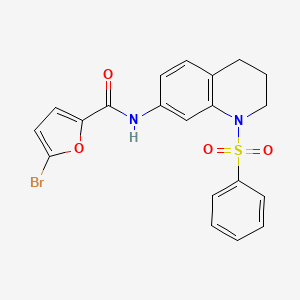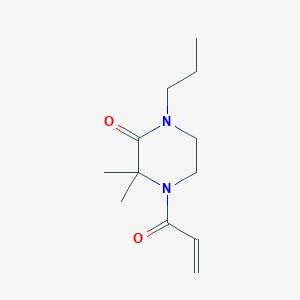![molecular formula C19H15ClN2O2S B2529212 Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate CAS No. 338752-95-7](/img/structure/B2529212.png)
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, studies on ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been conducted, which include analysis of molecular structure, vibrational frequencies, and molecular docking studies .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, has been achieved through cyclocondensation reactions under ultrasound irradiation, which offers high regioselectivity and significant reduction in reaction times . This methodology could potentially be adapted for the synthesis of this compound, although specific studies on this compound have not been reported.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction, revealing details such as crystallographic data and geometrical parameters . These studies provide a basis for understanding the molecular geometry and potential supramolecular interactions that could also be present in this compound.
Chemical Reactions Analysis
While the specific chemical reactions of this compound have not been reported, the reactivity of structurally related compounds can be inferred. For example, the presence of functional groups such as carboxylates and chlorophenyl groups in the related compounds suggests potential sites for further chemical modifications or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. Studies have shown that these compounds can exhibit properties relevant to nonlinear optics and may have potential as inhibitors for enzymes like β-secretase, which could be utilized in the development of new drugs . The crystal structures of related compounds also indicate the presence of various intermolecular interactions, which could influence the compound's solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
The study of antioxidants and their capacity is a significant area of research, especially in understanding how certain compounds interact with radicals and other oxidants. Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate, due to its structural characteristics, may have relevance in studies focusing on antioxidant capacities, such as those involving ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. These assays are pivotal in determining the antioxidant capacity of various substances, including phenolic compounds which can form coupling adducts with ABTS•+ or undergo oxidation without coupling. Understanding the reaction pathways and the extent to which specific reactions contribute to total antioxidant capacity is vital for assessing the efficacy of antioxidants in various applications, from food preservation to pharmaceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020); (Munteanu & Apetrei, 2021).
Cancer Research and Tumor Specificity
In cancer research, the quest for compounds with high tumor specificity and reduced toxicity to healthy cells is ongoing. Research into various synthesized compounds, including those structurally related to this compound, highlights the potential for developing anticancer drugs with minimized keratinocyte toxicity. Such compounds are investigated for their ability to induce apoptotic cell death in cancer cells while sparing healthy cells, thus offering a promising approach to cancer treatment with reduced side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).
Organic Thermoelectric Materials
The development of organic thermoelectric (TE) materials is a rapidly growing field, aiming to create efficient, flexible, and lightweight energy harvesting and cooling devices. This compound could potentially contribute to research in this area due to the ongoing interest in polymeric and small molecular compounds for TE applications. Studies on materials like PEDOT:PSS have shown significant advances, achieving figures of merit (ZT) that indicate promising efficiency for practical applications. Research continues to optimize the performance of such materials through various treatment methods and structural modifications, aiming for higher ZT values and broader application possibilities (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Optoelectronic Materials
The synthesis and application of compounds incorporating quinazoline and pyrimidine fragments, akin to this compound, have shown promise in the creation of novel optoelectronic materials. These compounds are being explored for their luminescent and electroluminescent properties, offering potential for use in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The research underscores the importance of integrating such heterocyclic fragments into π-extended conjugated systems to enhance the electroluminescent properties and efficiency of materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLFOAWNQQXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)
![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)
![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)
